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Introduction
U-73343 is a widely utilized chemical compound in cell biology and pharmacology, primarily

known as the structurally similar but inactive analog of U-73122. U-73122 is a potent inhibitor

of phospholipase C (PLC), a critical enzyme in cellular signaling. Consequently, U-73343
serves as an essential negative control in experiments investigating PLC-mediated pathways,

helping to ensure that the observed effects of U-73122 are due to its specific action on PLC.

However, a growing body of evidence indicates that U-73343 is not entirely inert and can exert

its own biological effects, complicating its role as a simple negative control. This guide provides

an in-depth analysis of the established role of U-73343 as a PLC inhibitor control and details its

known off-target effects, supported by experimental data and methodologies.

Core Mechanism: The Inactive Analog of a
Phospholipase C Inhibitor
The primary and intended use of U-73343 in experimental settings is as a negative control for

its active counterpart, U-73122. U-73122 inhibits the activity of phospholipase C (PLC), an

enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger

intracellular calcium release and activate protein kinase C (PKC), respectively.
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U-73343, differing from U-73122 by the reduction of a maleimide double bond to a succinimide

ring, does not inhibit PLC. Therefore, in ideal experimental conditions, it should not affect

signaling pathways downstream of PLC activation. Studies have shown that while U-73122

effectively blocks agonist-induced calcium transients, U-73343 does not produce the same

inhibitory effect. For instance, in single colonic myocytes, 10 µM U-73122 was shown to

decrease carbachol-evoked calcium transients, whereas the same concentration of U-73343
had no significant effect on IP3-evoked or caffeine-evoked calcium increases[1][2]. This lack of

activity on the canonical PLC pathway is the cornerstone of its use as a negative control.
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Caption: Canonical Phospholipase C (PLC) signaling pathway.

Off-Target Effects of U-73343
Contrary to its intended role as an inert control, several studies have identified biological

activities of U-73343 that are independent of PLC inhibition. These off-target effects are critical

to consider when interpreting experimental results.

Inhibition of Phospholipase D (PLD) Activation
Both U-73122 and U-73343 have been shown to inhibit the activation of phospholipase D

(PLD) in Chinese hamster ovary (CHO) cells.[3][4] This inhibition was observed to be

equipotent for both compounds and occurred downstream of PLC.[3][4] This suggests that in
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some cellular contexts, both the "active" and "inactive" compounds can interfere with lipid

signaling pathways other than the canonical PLC pathway.

Protonophore Activity
In a study on rabbit parietal cells, U-73343 was found to strongly inhibit acid secretion

stimulated by various agonists.[5] This effect was attributed to U-73343 acting as a

protonophore, a substance that can shuttle protons across biological membranes, thereby

dissipating proton gradients.[5] This is a significant off-target effect that could have widespread

consequences in experiments measuring cellular metabolism or pH-dependent processes.

Weak Agonism of TRPA1 Channels
U-73343 has been identified as a weak agonist of the Transient Receptor Potential Ankyrin 1

(TRPA1) channel.[6] In HEK293t cells expressing human TRPA1, 1 µM U-73343 was shown to

elicit a small calcium response.[6] This is in contrast to U-73122, which is a potent TRPA1

agonist. While the effect of U-73343 is weak, it is a direct modulation of an ion channel that

could influence cellular calcium homeostasis and signaling.

Inhibition of P2X7 Receptor-Mediated Ca²⁺ Influx and
Pore Formation
In a mouse microglial cell line, both U-73122 and U-73343 were found to inhibit the sustained

increase in intracellular calcium and the formation of membrane pores induced by the

activation of P2X7 nucleotide receptors.[7] This suggests a PLC-independent mechanism by

which both compounds can interfere with purinergic signaling and membrane permeability.[7]

Quantitative Data Summary
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Compound
Target/Effec
t

Cell Type
Concentrati
on

Observed
Effect

Reference

U-73343
IP3-evoked

Ca²⁺ increase

Single colonic

myocytes
10 µM

No significant

effect
[1][2]

U-73343

Caffeine-

evoked Ca²⁺

increase

Single colonic

myocytes
10 µM

No significant

effect
[1][2]

U-73343

THC/LPI-

induced

reduction of

Ki67⁺ nuclei

Glioblastoma

cells
Not specified

Failed to

diminish the

response

[8]

U-73343

CCK-8-

induced PLD

activation

CHO-CCK(A)

cells
Not specified

Inhibited

equipotently

to U-73122

[4]

U-73343

Agonist-

stimulated

acid secretion

Rabbit

parietal cells
Not specified

Strongly

inhibited
[5]

U-73343

TRPA1

channel

activation

HEK293t-

hTRPA1 cells
1 µM

Weak

activation
[6]

U-73343

P2X7-

mediated

sustained

Ca²⁺ influx

Mouse

microglial cell

line (MG6-1)

Not specified Inhibited [7]

U-73343

P2X7-

mediated

ethidium

bromide

influx

Mouse

microglial cell

line (MG6-1)

Not specified Inhibited [7]

U-73122

Carbachol-

evoked Ca²⁺

transients

Single colonic

myocytes
10 µM

Decreased

transients
[1][2]
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U-73122 PLC General
1-2.1 µM

(IC50)
Inhibition [9]

U-73122

Agonist-

induced

platelet

aggregation

Human

platelets
1-5 µM (IC50) Inhibition [10]

Experimental Protocols
Measurement of Intracellular Calcium Concentration
([Ca²⁺]i)

Cell Preparation: Single colonic myocytes are isolated and voltage-clamped in the whole-cell

configuration.

Calcium Indicator: Cells are loaded with a fluorescent calcium indicator, such as fluo-3.

Stimulation: SR Ca²⁺ release is evoked by agonists like carbachol, by photolysis of caged

IP3, or by caffeine to activate ryanodine receptors.

Data Acquisition: Cytosolic Ca²⁺ concentration is measured by monitoring the fluorescence

of the calcium indicator.

Pharmacology: U-73343 or U-73122 is perfused into the cell bath to observe its effect on the

evoked calcium transients.

Phospholipase D (PLD) Activity Assay
Cell Culture: Chinese hamster ovary cells expressing the cholecystokinin-A receptor (CHO-

CCK(A) cells) are used.

Metabolic Labeling: Cells are labeled with [³H]palmitic acid.

Stimulation: PLD is activated by agonists such as cholecystokinin-(26-33)-peptide amide

(CCK-8), thapsigargin, or 12-O-tetradecanoylphorbol 13-acetate (TPA).
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PLD Assay: PLD activity is determined by measuring the formation of

[³H]phosphatidylethanol in the presence of ethanol.

Pharmacology: Cells are pre-incubated with U-73343 or U-73122 before agonist stimulation

to assess their inhibitory effects.

Experimental Workflow for Investigating Off-Target
Effects

Possible Outcomes

Hypothesize PLC involvement
in a cellular response

Design experiment using
U-73122 (inhibitor) and

U-73343 (negative control)

Perform experiment and
collect data

Analyze results

U-73122 has an effect,
U-73343 does not

Both U-73122 and U-73343
have a similar effect

Neither compound
has an effect

Conclusion: Effect is likely
mediated by PLC inhibition.

Conclusion: Effect is likely an
off-target effect independent of PLC.
Consider alternative mechanisms.

Conclusion: PLC is likely not
involved in the response.

Click to download full resolution via product page
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Caption: A logical workflow for using U-73122 and U-73343.

Conclusion
U-73343 is an indispensable tool for researchers studying PLC signaling, serving as the

primary negative control for the PLC inhibitor U-73122. Its inability to inhibit PLC allows for the

specific attribution of observed effects to the inhibition of this key enzyme. However, the

documented off-target effects of U-73343, including the inhibition of PLD activation,

protonophore activity, weak TRPA1 agonism, and modulation of P2X7 receptor function,

demand careful consideration in experimental design and data interpretation. Researchers

must be vigilant for outcomes where U-73343 exerts an effect, as this indicates a PLC-

independent mechanism. A thorough understanding of both the intended use and the potential

confounding activities of U-73343 is paramount for robust and accurate scientific inquiry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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